molecular formula C34H32N2Na2O10S2 B12782457 Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) CAS No. 83006-67-1

Disodium 2,2'-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate)

Katalognummer: B12782457
CAS-Nummer: 83006-67-1
Molekulargewicht: 738.7 g/mol
InChI-Schlüssel: ZFAXDHQGWRFYQQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for larger quantities. Quality control measures are implemented to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .

Wissenschaftliche Forschungsanwendungen

Disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets disodium 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonate) apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct reactivity and stability, making it particularly useful in specific research and industrial applications .

Eigenschaften

CAS-Nummer

83006-67-1

Molekularformel

C34H32N2Na2O10S2

Molekulargewicht

738.7 g/mol

IUPAC-Name

disodium;5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C34H34N2O10S2.2Na/c1-33(2,3)17-7-9-19(25(15-17)47(41,42)43)35-21-11-12-22(36-20-10-8-18(34(4,5)6)16-26(20)48(44,45)46)28-27(21)31(39)29-23(37)13-14-24(38)30(29)32(28)40;;/h7-16,35-38H,1-6H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2

InChI-Schlüssel

ZFAXDHQGWRFYQQ-UHFFFAOYSA-L

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.